Jagged-1, also known as JAG1, is a significant protein that plays a crucial role in the Notch signaling pathway, which is essential for various cellular processes, including differentiation, proliferation, and apoptosis. This protein is encoded by the JAG1 gene located on human chromosome 20. Mutations in this gene are associated with Alagille syndrome, a genetic disorder affecting multiple organ systems. JAG1 interacts with four Notch receptors (Notch1-4), influencing cell fate decisions during development and in adult tissues.
Jagged-1 is classified as a Notch ligand, one of five ligands (including Delta-like ligands) that activate Notch receptors. It is categorized under the cell surface proteins involved in intercellular signaling. The protein's structure features a single-pass type I membrane domain, which includes a DSL (Delta-Serrate-Lag2) domain and multiple epidermal growth factor-like repeats, facilitating its interaction with Notch receptors.
Jagged-1 can be synthesized through recombinant DNA technology. This involves:
The expression system often used for Jagged-1 synthesis includes mammalian cells due to their ability to perform post-translational modifications essential for proper protein folding and function.
Jagged-1 consists of:
The full-length Jagged-1 protein comprises 1218 amino acids, and its molecular weight is approximately 130 kDa. Structural studies reveal that the EGF-like repeats are critical for binding to Notch receptors.
Jagged-1 primarily participates in proteolytic cleavage reactions following its interaction with Notch receptors. The key reactions include:
The activation of Notch signaling by Jagged-1 involves complex interactions with various enzymes and cofactors, including gamma-secretase, which mediates the final cleavage step.
The mechanism of action for Jagged-1 involves:
Research indicates that JAG1 can enhance epithelial-to-mesenchymal transition in cancer cells, contributing to tumor progression by activating specific transcription factors like TWIST1.
Jagged-1 is a glycoprotein characterized by its membrane-bound nature and structural stability due to its EGF-like domains.
Relevant data from studies indicate that mutations affecting glycosylation can impact Jagged-1's function and stability.
Jagged-1 has several significant applications in research and medicine:
Jagged-1 (188-204) is a 17-amino acid peptide fragment (Cys¹⁸⁸-Asp-Asp-Tyr-Tyr-Tyr-Gly-Phe-Gly-Cys¹⁹⁶-Asn-Lys-Phe-Cys²⁰⁰-Arg-Pro-Arg²⁰⁴) derived from the extracellular DSL (Delta/Serrate/Lag-2) domain of the full-length Jagged-1 (JAG1) protein. This sequence, represented as CDDYYYGFGCNKFCRPR in single-letter code, encompasses critical functional residues: the N-terminal cysteine cluster (C188, C196, C200) forms disulfide bridges essential for structural stability, while the YYYGFG motif facilitates hydrophobic interactions with Notch receptors [1] [4] [6].
Post-translational modifications (PTMs) significantly influence its bioactivity:
Table 1: Amino Acid Composition and Functional Domains
Position | Residue | Role | PTM Potential |
---|---|---|---|
188 | Cys | Disulfide bond (C188-C200) | Oxidation |
191-193 | Tyr-Tyr-Tyr | Hydrophobic Notch interaction | O-Glycosylation |
196 | Cys | Disulfide bond (C196-C200) | None |
200 | Cys | Dual disulfide bonds | None |
202-204 | Arg-Pro-Arg | Solubility/Receptor docking | Phosphorylation |
The peptide’s empirical formula is C₉₃H₁₂₇N₂₅O₂₆S₃, with a theoretical average mass of 2,107.40 Da. Mass spectrometry (MALDI-TOF) consistently confirms this mass (±0.05% error), as demonstrated by a peak at m/z 2107.42 under reducing conditions [1] [4]. The trifluoroacetate (TFA) salt form—commonly used in biochemical assays—yields a distinct formula (C₉₅H₁₂₈F₃N₂₅O₂₈S₃) and mass (2,221.42 Da) due to counterion association [3].
Elemental analysis further validates stoichiometry:
Calculated: C, 53.02%; H, 6.08%; N, 16.62%; S, 4.56% Observed: C, 52.98%; H, 6.11%; N, 16.59%; S, 4.53%
Discrepancies in sulfur content suggest partial disulfide bond reduction during synthesis [4].
Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) studies reveal calcium-dependent structural plasticity:
Table 2: Structural Techniques and Key Findings
Method | Condition | Observation | Biological Implication |
---|---|---|---|
¹⁵N-NMR | Ca²⁺-depleted | Dispersed peaks; low ⟨NOE⟩ | Flexible, disordered state |
¹H-¹³C HSQC | Ca²⁺-supplemented | Chemical shift perturbations (Cys¹⁸⁸, Arg²⁰⁴) | Helix stabilization |
SPR Kinetics | pH 7.4 | kon: 1.2×10⁶ M⁻¹s⁻¹; koff: 0.05 s⁻¹ | High-affinity Notch1 engagement |
CD Spectroscopy | 37°C | 208/222 nm minima (α-helix) | Temperature-dependent folding |
The TFA salt form exhibits altered kinetics, with a 30% reduction in kon due to charge shielding [3].
Jagged-1 (188-204) shares a conserved DSL domain with other Notch ligands but diverges in key regions:
Table 3: DSL Domain Comparison Across Notch Ligands
Ligand | DSL Sequence (Human) | Identity to JAG1 (188-204) | Notch Receptor Preference |
---|---|---|---|
Jagged-1 | CDDYYYGFGCNKFCRPR | 100% | Notch1/Notch2 |
Jagged-2 | CEDFYYFGGCERFCRPR | 68% | Notch3 |
DLL1 | CEECLRLGHCSDLCNGG | 29% | Notch1 |
DLL4 | CVECLSYGHCYQLCNGG | 24% | Notch1/Notch3 |
The C2 phospholipid recognition domain upstream of residue 188 in full-length Jagged-1 is absent in this fragment but influences its membrane localization in vivo [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7